N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(1,3-Benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 200726-46-1) is a benzamide derivative featuring a benzothiazole core linked to a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₆H₁₄N₂O₃S (molecular weight: 314.359 g/mol) . The compound’s structure combines a planar benzothiazole moiety, known for electron-withdrawing properties, with methoxy-substituted benzamide, which contributes to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-7-10(8-12(9-11)21-2)15(19)18-16-17-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUOKQFCHNHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200726-46-1 | |
| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-3,5-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce various halogenated or nitrated derivatives .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Based Derivatives
(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Key Differences : Incorporates two chlorine atoms at positions 4 and 5 of the benzothiazole ring.
- Impact : The electron-withdrawing chlorine substituents increase molecular weight (387.25 g/mol vs. 314.36 g/mol) and may enhance electrophilic reactivity or binding affinity to biological targets. This compound exhibited the highest molecular weight among analogs in P. guineense extracts .
(b) N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7)
- Key Differences : Methoxy groups at positions 3 and 4 (vs. 3,5 in the target compound).
- Impact: Positional isomerism alters electronic distribution and steric interactions.
Indenothiazole Derivatives
A series of 8H-indeno[1,2-d]thiazole derivatives (e.g., compounds 7c–7i) share the benzamide motif but replace benzothiazole with an indenothiazole core. Key examples include:
| Compound ID | Substituents on Indenothiazole | Yield (%) | Notable Features |
|---|---|---|---|
| 7c | 6-Isobutoxy | 40 | Enhanced lipophilicity due to isobutoxy group |
| 7e | 6-Chloro | 39 | Chlorine may improve metabolic stability |
| 7d | 6-Methyl | 47 | Methyl group increases steric bulk |
| 7h | 6-Methoxy | 47 | Methoxy improves solubility vs. chloro analogs |
These compounds were synthesized with yields ranging from 25–50% and characterized via NMR and MS.
Heterocyclic Variations
(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Key Differences : Replaces benzothiazole with a simpler thiazole ring and adds fluorine atoms.
- Impact : Fluorine’s electronegativity and small size improve membrane permeability. This derivative inhibits the PFOR enzyme in anaerobic organisms, suggesting that halogenation enhances target engagement .
(b) N-{[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-dimethoxybenzamide
- Key Differences : Substitutes benzothiazole with benzoxazole and introduces a thiourea linker.
Functional Group Modifications
N-(3-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)benzofuran-5-yl)-3,5-dimethoxybenzamide
- Key Differences : Benzofuran core replaces benzothiazole, with additional methoxy groups.
- Impact: The benzofuran system’s rigidity and oxygen atom may influence π-π stacking interactions in enzymatic pockets.
Structural and Functional Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound improve solubility, whereas chloro/fluoro substituents (electron-withdrawing) enhance electrophilicity and binding to enzymes .
- Heterocycle Choice : Benzothiazoles offer greater π-conjugation and stability compared to thiazoles or benzoxazoles, which may explain their prevalence in bioactive molecules .
- Substituent Position : 3,5-Dimethoxy substitution (target compound) provides symmetry and balanced electronic effects, whereas 3,4 or 4,5 substitution introduces steric and electronic asymmetry .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential as an antimicrobial and anticancer agent, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 302.36 g/mol
- Structural Features : The compound features a benzothiazole moiety linked to a 3,5-dimethoxybenzamide structure, which is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it appears to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been assessed against various bacterial strains using broth microdilution methods. The results indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Saccharomyces cerevisiae | 32 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro on several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of lung cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 6.26 ± 0.33 |
| HCC827 | 6.48 ± 0.11 |
| NCI-H358 | 20.46 ± 8.63 |
The compound demonstrated higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential effectiveness in more complex biological environments .
Study on Antitumor Activity
A comprehensive study investigated the antitumor effects of various benzothiazole derivatives, including this compound. The study highlighted that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines while maintaining lower toxicity towards normal fibroblast cells (MRC-5). This selectivity is crucial for developing effective cancer therapies .
Pharmacokinetics and Toxicity
Further investigations into the pharmacokinetic profiles of this compound suggest favorable absorption and distribution characteristics. However, ongoing research is necessary to optimize its chemical structure to enhance efficacy while minimizing potential toxicities associated with long-term use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
